(4-Methyl-1,4-diazepan-1-yl)(morpholino)methanone hydrochloride

Description

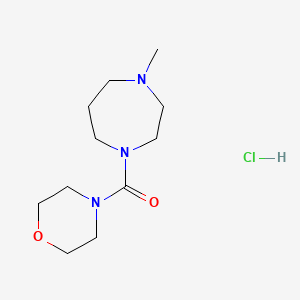

(4-Methyl-1,4-diazepan-1-yl)(morpholino)methanone hydrochloride is a synthetic organic compound featuring a hybrid structure combining a 1,4-diazepane ring and a morpholine moiety linked via a methanone group. The 1,4-diazepane component is a seven-membered ring containing two nitrogen atoms, with a methyl substituent at the 4-position. The morpholine group is a six-membered heterocycle containing one oxygen and one nitrogen atom. The hydrochloride salt form enhances solubility, making it suitable for pharmacological or agrochemical research.

Properties

IUPAC Name |

(4-methyl-1,4-diazepan-1-yl)-morpholin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2.ClH/c1-12-3-2-4-13(6-5-12)11(15)14-7-9-16-10-8-14;/h2-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXRHVPLBMSNDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C(=O)N2CCOCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,4-diazepan-1-yl)(morpholino)methanone hydrochloride typically involves the reaction of 4-methyl-1,4-diazepane with morpholine in the presence of a suitable reagent. One common method involves the use of acylation reactions, where the diazepane is reacted with an acyl chloride derivative of morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient and controlled synthesis of the compound, minimizing the risk of side reactions and improving yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,4-diazepan-1-yl)(morpholino)methanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the diazepane or morpholine moieties are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups attached to the diazepane or morpholine rings .

Scientific Research Applications

(4-Methyl-1,4-diazepan-1-yl)(morpholino)methanone hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to known pharmacologically active compounds.

Industry: Utilized in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of (4-Methyl-1,4-diazepan-1-yl)(morpholino)methanone hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal function and behavior .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Morpholino Methanone Moieties

(2-(4-Methoxyphenoxy)-1-phenylcyclopropyl)(morpholino)methanone (15db)

- Structure: Shares the morpholino methanone group but replaces the diazepane ring with a cyclopropane core bearing phenyl and 4-methoxyphenoxy substituents.

- Physical Properties : Melting point 135.5–135.9 °C; higher rigidity due to the cyclopropane ring.

- Synthesis : Prepared via a multi-step procedure with a 66% yield, indicating efficient coupling under mild conditions .

Diazepane and Morpholine Derivatives from Combi-Blocks

QN-4513: 4-Methyl-1,4-diazepan-5-one Hydrochloride

- Structure: Contains the 4-methyl-1,4-diazepane ring but replaces the morpholino methanone group with a ketone at position 3.

- Purity : 95% .

- Comparison: The ketone group may increase electrophilicity, altering reactivity in nucleophilic environments compared to the methanone-linked morpholine in the target compound.

AM-2496/AM-2497: 2-/4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

- Structure : Diazepane ring attached to a benzonitrile group via a nitrogen linkage.

- Purity : 98% .

- Comparison: The electron-withdrawing cyano group in these derivatives could enhance stability but reduce solubility compared to the target compound’s morpholine-methanone motif.

CA-5731: 5-Methyl-5H-dibenzo[b,d]azepin-6(7H)-one

- Structure: A fused dibenzoazepinone system with a methyl group.

Data Table: Key Comparative Properties

Key Research Findings

Synthetic Efficiency: The 66% yield of 15db suggests that morpholino methanone coupling is feasible under optimized conditions, which may apply to the target compound’s synthesis.

Solubility vs. Stability : The hydrochloride salt in the target compound improves solubility, whereas benzonitrile derivatives (AM-2496/97) prioritize stability through electron-withdrawing groups .

Biological Activity

(4-Methyl-1,4-diazepan-1-yl)(morpholino)methanone hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a diazepane ring with a morpholine moiety, contributing to its diverse biological activities. The molecular formula is with a molecular weight of approximately 182.26 g/mol.

The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. The mechanism may include:

- Receptor Modulation : The compound may act as an allosteric modulator for certain receptors, influencing neurotransmission and cellular signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and neurodegenerative disorders.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance:

- Bacterial Inhibition : The compound demonstrated effective inhibition against various bacterial strains, suggesting potential applications in treating bacterial infections .

Antitumor Effects

Research has also highlighted the compound's potential antitumor activity:

- Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, indicating its role as a potential anticancer agent .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results showed:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This indicates a promising profile for further development as an antimicrobial agent.

Study 2: Antitumor Activity

In another investigation focusing on its antitumor properties, the compound was tested against human breast cancer cell lines. The findings included:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| MDA-MB-231 | 20 |

These results suggest that the compound could serve as a lead for developing new anticancer therapies.

Q & A

Q. What are the recommended synthetic routes for (4-methyl-1,4-diazepan-1-yl)(morpholino)methanone hydrochloride, and how are intermediates characterized?

The compound is synthesized via coupling reactions between morpholine derivatives and diazepane precursors. A typical method involves:

- Step 1: Activation of the carboxylic acid group (e.g., using HATU or EDC) in the presence of a base like DIPEA for amide bond formation .

- Step 2: Deprotection (if applicable) and salt formation with HCl to yield the hydrochloride form . Intermediates are characterized using LC-MS (to confirm molecular weight) and 1H/13C NMR (to verify regioselectivity and purity) .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

- Solubility: Polar aprotic solvents like DMF or DCM are effective during synthesis. For biological assays, dilute aqueous buffers (pH 6–7) with <5% DMSO are recommended .

- Stability: Store under inert atmosphere at room temperature; avoid prolonged exposure to moisture to prevent hydrolysis of the morpholino or diazepane moieties .

Q. How should researchers mitigate hazards during handling?

- Safety Precautions: Use PPE (gloves, goggles) due to irritant properties (H315, H319). Avoid inhalation (H335) by working in a fume hood .

- Waste Disposal: Neutralize with dilute sodium bicarbonate before disposal in accordance with institutional guidelines .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling step between morpholine and diazepane precursors?

- Catalyst Screening: Test coupling agents like HATU vs. EDC/HOBt to minimize side reactions (e.g., racemization) .

- Temperature Control: Maintain reactions at 0–25°C to prevent exothermic decomposition .

- Purification: Use flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to isolate high-purity (>95%) product .

Q. What structural analogs of this compound show promise in structure-activity relationship (SAR) studies?

- Key Modifications:

- Replacement of the 4-methyl group with cyclopropyl or benzyl groups alters steric effects and receptor binding .

- Substituting morpholino with piperidine reduces polarity, impacting pharmacokinetics .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Purity Verification: Reanalyze batches via HPLC to rule out impurities (e.g., residual DIPEA or unreacted starting materials) .

- Assay Conditions: Standardize protocols (e.g., cell line viability assays vs. enzymatic IC50 measurements) to ensure comparability .

Q. What advanced analytical methods validate the compound’s stereochemical integrity?

- Chiral HPLC: Resolve enantiomers using columns like Chiralpak IA-3 .

- X-ray Crystallography: Confirm absolute configuration for crystalline derivatives .

Methodological Guidance

Q. How to design dose-response experiments for in vitro toxicity screening?

- Dosing Range: Start at 1 nM–100 µM, based on IC50 values from analogous diazepane derivatives .

- Controls: Include vehicle (DMSO) and positive controls (e.g., cisplatin for cytotoxicity) .

Q. What computational tools predict interactions between this compound and biological targets?

- Docking Software: Use AutoDock Vina or Schrödinger Maestro to model binding to enzymes like EZH2 or SARS-CoV-2 Mpro .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.